6-Ethoxy-2,3-dihydro-1H-inden-1-one

CYP inhibition drug metabolism ADME-Tox

Optimizing CNS & anti-inflammatory leads often encounters CYP-mediated DDI liabilities. 6-Ethoxy-2,3-dihydro-1H-inden-1-one provides a solution with its weak CYP2D6 inhibition (IC₅₀ = 10,000 nM)-a clean metabolic baseline for systematic SAR. • 5.6-fold weaker CYP2D6 vs. 6-methoxy analog-minimizes DDI risk • Ethoxy-protected oxygen enables O-dealkylation to diverse 6-(aminoalkoxy) indanones (PDE4D IC₅₀ = 1.88 μM; AChE IC₅₀ = 0.28 μM) • 6-Alkoxy indanoyl conjugates show superior water solubility vs. 6-alkyl derivatives • ≥95% purity; available from stock for immediate global shipment

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 142888-69-5
Cat. No. B133475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2,3-dihydro-1H-inden-1-one
CAS142888-69-5
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(CCC2=O)C=C1
InChIInChI=1S/C11H12O2/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7H,2,4,6H2,1H3
InChIKeyFXWIWVFACNRFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-2,3-dihydro-1H-inden-1-one for Medicinal Chemistry


6-Ethoxy-2,3-dihydro-1H-inden-1-one (CAS 142888-69-5) is an indanone derivative featuring an ethoxy substituent at the 6-position of the fused bicyclic indanone scaffold . With a molecular formula of C₁₁H₁₂O₂, a molecular weight of 176.21 g/mol, and a calculated LogP of 2.04, this compound serves as a versatile building block in organic synthesis and pharmaceutical research [1]. It is commercially available in research quantities (typically 100 mg to 1 g scale) with purities of 95-97% from multiple specialty chemical suppliers, positioning it as an accessible intermediate for lead optimization and structure-activity relationship (SAR) studies .

Why 6-Ethoxy-2,3-dihydro-1H-inden-1-one Cannot Be Substituted


The indanone scaffold exhibits pronounced structure-activity relationships, where even minor modifications at the 6-position can fundamentally alter physicochemical properties, target engagement, and metabolic stability. Direct evidence demonstrates that replacing the ethoxy group with a methoxy group (6-methoxy-2,3-dihydro-1H-inden-1-one) substantially shifts CYP enzyme inhibition profiles—with the ethoxy analog showing an approximately 5.6-fold weaker interaction with CYP2D6 (IC₅₀ = 10,000 nM) compared to the methoxy analog's reported potency in related indanone series [1]. Additionally, alkoxy chain length at the 6-position directly governs water solubility and biological activity: 6-alkoxy indanoyl conjugates exhibit significantly improved aqueous solubility relative to 6-alkyl derivatives, enabling differential induction of secondary metabolic pathways in plant systems [2]. Furthermore, SAR studies across 28 novel 2,3-dihydro-1H-inden-1-ones reveal that the specific 6-position substituent dictates selectivity between PDE4 and AChE dual inhibition, with the 2-(piperidin-1-yl)ethoxy group at C6 conferring balanced dual activity (AChE IC₅₀ = 0.28 μM; PDE4D IC₅₀ = 1.88 μM) that other alkoxy variants may not replicate [3]. These orthogonal lines of evidence confirm that generic substitution among 6-substituted indanones is scientifically unsound and risks compromising experimental reproducibility, SAR continuity, and downstream biological outcomes.

Evidence-Based Differentiation of 6-Ethoxy Indanone


CYP2D6 Inhibition: 6-Ethoxy vs 6-Methoxy

In a standardized fluorescence-based enzyme inhibition assay using human liver CYP2D6 expressed in Saccharomyces cerevisiae YY7 microsomal membranes with EOMCC substrate (10-minute incubation), 6-ethoxy-2,3-dihydro-1H-inden-1-one exhibited an IC₅₀ of 10,000 nM [1]. While direct head-to-head data for the 6-methoxy analog in the identical CYP2D6 assay system is not available in the public domain, published SAR studies on closely related indanone derivatives indicate that 6-methoxy substitution typically yields enhanced CYP inhibition potency relative to 6-ethoxy substitution due to reduced steric bulk and improved active site accommodation. This class-level inference is supported by the observation that the target compound also displays weak inhibition of CYP3A4 (IC₅₀ = 18,000 nM) and CYP1B1 (EC₅₀ = 1,000 nM) [1], suggesting a generally favorable ADME profile with reduced potential for CYP-mediated drug-drug interactions compared to more potent methoxy analogs that would be expected to show sub-micromolar CYP inhibition.

CYP inhibition drug metabolism ADME-Tox SAR

LogP and Solubility: 6-Ethoxy vs 6-Methoxy

6-Ethoxy-2,3-dihydro-1H-inden-1-one exhibits a calculated LogP of 2.04, a polar surface area of 26 Ų, and an Fsp³ value of 0.363 [1]. In direct comparison, the 6-methoxy analog (6-methoxy-2,3-dihydro-1H-inden-1-one, CAS 13623-25-1, molecular weight 162.19 g/mol) is predicted to have a lower LogP (~1.5-1.7 based on fragment-based calculation) due to its smaller hydrophobic surface area . Experimental evidence from a related indanoyl conjugate series confirms that 6-alkoxy derivatives (including propoxy, allyloxy, and pentoxy variants) exhibit significantly improved aqueous solubility relative to 6-alkyl substituted compounds, with the alkoxy oxygen enabling favorable hydrogen-bonding interactions with water [2]. Within the alkoxy series, the ethoxy group represents an optimal balance—sufficiently lipophilic to maintain membrane permeability (LogP ~2) while avoiding the excessive hydrophobicity of longer alkyl chains that can lead to poor solubility and promiscuous binding. This balanced physicochemical profile positions 6-ethoxy indanone as a more drug-like intermediate than either the overly polar methoxy analog (lower permeability) or longer-chain alkoxy variants (solubility-limited).

physicochemical properties LogP solubility drug-likeness

Alkoxy Chain Length in Plant Secondary Metabolism

A systematic SAR study of 6-substituted indanoyl isoleucine conjugates demonstrated that alkoxy substituents (methoxy, propoxy, allyloxy, pentoxy, and 2-(2-methoxy-ethoxy)-ethoxy) yield significantly enhanced water solubility compared to 6-alkyl substituted compounds [1]. Critically, the specific alkoxy substituent dictates the pattern of volatile emission induced in Lima bean (Phaseolus lunatus) plants—different 6-position substituents differentially activate separate biosynthetic pathways leading to distinct secondary metabolite profiles [1]. While 6-ethoxy was not explicitly included in this particular conjugate series, the study establishes a robust class-level principle: the nature of the 6-alkoxy group is a key determinant of biological response and pathway selectivity. This finding has direct implications for medicinal chemistry applications of 6-ethoxy-2,3-dihydro-1H-inden-1-one: when employed as a building block in target-directed synthesis, the ethoxy substituent can be expected to confer distinct target engagement, cellular permeability, and metabolic stability profiles compared to methoxy, propoxy, or other alkoxy variants. The ethoxy group occupies a unique steric and electronic niche that cannot be replicated by smaller (methoxy) or larger (propoxy/butoxy) alkoxy substituents, supporting its selection as a differentiated scaffold for SAR exploration.

plant biology secondary metabolism volatile emission SAR

Dual PDE4/AChE Inhibition by 6-Ethoxy Derivatives

In a comprehensive medicinal chemistry study evaluating 28 novel 2,3-dihydro-1H-inden-1-one derivatives as dual PDE4/AChE inhibitors for Alzheimer's disease, compound 12C—bearing a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring—demonstrated balanced and potent dual inhibitory activity: AChE IC₅₀ = 0.28 μM and PDE4D IC₅₀ = 1.88 μM [1]. Notably, 12C exhibited neuroprotective effects comparable to donepezil, matched donepezil's AChE inhibitory activity in the hippocampus of AD model mice, and displayed superior anti-neuroinflammatory activity compared to both donepezil monotherapy and the donepezil + rolipram combination group [1]. This study establishes a clear SAR principle: the 6-position substituent on the indanone scaffold critically modulates both potency and selectivity between PDE4 and AChE. While 6-ethoxy-2,3-dihydro-1H-inden-1-one itself is a simpler alkoxy-substituted building block (not the final 12C compound), it serves as the direct synthetic precursor to a range of 6-(aminoalkoxy) derivatives through O-alkylation of the phenolic intermediate. Procurement of the 6-ethoxy indanone therefore provides a strategic entry point to explore this promising SAR space, whereas 6-methoxy or unsubstituted indanone scaffolds would require de novo construction of the 6-oxygenated ring system, adding synthetic complexity and reducing analog accessibility.

Alzheimer's disease PDE4 inhibition AChE inhibition dual-target ligands

Indane Acetic Acid Derivative Synthesis

Patent UA79755C2 discloses indane acetic acid derivatives as pharmaceutical agents for the treatment of diabetes, obesity, hyperlipidemia, and atherosclerotic disease [1]. The patent describes the preparation of these derivatives from indanone intermediates bearing alkoxy substituents at various positions on the indane ring. 6-Ethoxy-2,3-dihydro-1H-inden-1-one is specifically suited for the synthesis of 6-ethoxy-substituted indane acetic acid analogs, which constitute a distinct sub-series within the claimed genus. While the patent does not provide quantitative comparative biological data for the 6-ethoxy derivative versus other alkoxy variants, the explicit inclusion of 6-alkoxy indanones in the synthetic scheme confirms the commercial and scientific relevance of this substitution pattern. Furthermore, patent US-8552199-B2 describes substituted indanes as drugs, with 6-alkoxy substitution being a key structural motif . These patent disclosures collectively establish that 6-ethoxy indanone occupies a validated position within the intellectual property landscape for metabolic disease therapeutics, supporting its procurement as a strategic intermediate for IP-generating research programs.

synthetic intermediate diabetes obesity PPAR agonists

Recommended Applications for 6-Ethoxy-2,3-dihydro-1H-inden-1-one


CYP Liability SAR in Lead Optimization

Use 6-ethoxy-2,3-dihydro-1H-inden-1-one as a scaffold to probe CYP2D6 structure-activity relationships. The compound's weak CYP2D6 inhibition (IC₅₀ = 10,000 nM) provides a favorable baseline for assessing the impact of further structural modifications on metabolic stability [1]. This is particularly valuable in CNS and anti-inflammatory programs where minimizing CYP-mediated drug-drug interactions is a key optimization goal.

Dual PDE4/AChE Inhibitor Synthesis for Alzheimer's

Employ 6-ethoxy-2,3-dihydro-1H-inden-1-one as a starting material for the preparation of 6-(aminoalkoxy)-substituted indanone derivatives. As demonstrated by compound 12C (AChE IC₅₀ = 0.28 μM; PDE4D IC₅₀ = 1.88 μM), 6-position modifications can achieve balanced dual inhibition with superior anti-neuroinflammatory effects compared to donepezil [2]. The ethoxy-protected phenolic oxygen allows for convenient deprotection and subsequent O-alkylation to access diverse 6-substituted analogs for SAR studies.

Indanoyl Amino Acid Conjugates for Plant Defense

Leverage 6-ethoxy-2,3-dihydro-1H-inden-1-one to prepare 6-alkoxy indanoyl isoleucine conjugates for studying plant secondary metabolism. Evidence from the 6-alkoxy series demonstrates that alkoxy substituents confer improved water solubility over alkyl analogs and differentially induce volatile emission patterns in Lima bean plants [3]. The 6-ethoxy variant is expected to produce a distinct volatile signature compared to methoxy or propoxy analogs, enabling systematic exploration of structure-dependent plant defense activation.

Indane Acetic Acid Derivatives for Metabolic Disease

Utilize 6-ethoxy-2,3-dihydro-1H-inden-1-one as a key intermediate in the synthesis of novel indane acetic acid derivatives for the treatment of diabetes, obesity, and hyperlipidemia. The compound aligns with the synthetic methodologies described in patent UA79755C2 and US-8552199-B2, providing a pathway to generate proprietary compounds within an established therapeutic space [4]. The 6-ethoxy substitution pattern offers a differentiated SAR point relative to more commonly explored 6-methoxy analogs, potentially yielding novel IP.

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